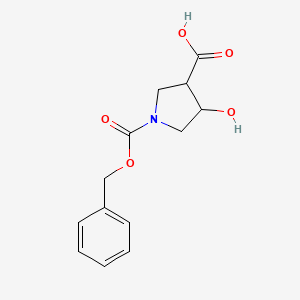

1-N-Cbz-4-hydroxy-beta-proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRYNZYKXMSCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661406 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-64-7 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Cbz-4-hydroxy-beta-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Constrained Beta-Amino Acids in Drug Discovery

An In-depth Technical Guide to the Synthesis of 1-N-Cbz-4-hydroxy-beta-proline

Substituted proline analogs are foundational chiral building blocks in modern medicinal chemistry. Their rigid five-membered ring structure provides a conformational constraint that is invaluable for designing peptides, peptidomimetics, and small molecule inhibitors with improved metabolic stability and defined three-dimensional structures.[1] Among these, β-proline scaffolds, which feature the carboxylic acid at the C3 position rather than the C2 (alpha) position, offer a unique backbone extension of one carbon. This seemingly minor change significantly alters the conformational landscape and vectoral projection of substituents, opening new avenues for exploring chemical space in drug design.

The target molecule, this compound, combines three critical structural features:

-

A β-proline core: Providing a unique structural scaffold.

-

A 4-hydroxy group: A key functional handle for hydrogen bonding or further derivatization, known to be crucial for biological recognition in molecules like collagen.[2][3]

-

An N-Cbz protecting group: The benzyloxycarbonyl (Cbz or Z) group is a robust and widely used protecting group for amines in peptide synthesis, stable to a wide range of conditions but readily removable by catalytic hydrogenation.[4][5]

This guide provides a detailed examination of a plausible and mechanistically insightful pathway for the synthesis of this compound, starting from the readily available chiral pool starting material, trans-4-hydroxy-L-proline.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic approach to this compound identifies the key challenges in its construction. The primary disconnection is the Cbz protecting group, a standard transformation. The more complex challenge is the construction of the 4-hydroxy-β-proline core itself, as β-amino acids are not as readily available as their α-analogs.

Our forward-synthetic strategy will therefore be based on a stereospecific transformation of an α-amino acid into a β-amino acid. This guide will focus on a powerful sequence starting from commercially available trans-4-hydroxy-L-proline, which involves an initial N-protection step followed by a radical-mediated ring restructuration.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: N-Protection of the Chiral Starting Material

The first essential step is the protection of the secondary amine of the proline ring. The Cbz group is ideal for this purpose. The reaction proceeds via a nucleophilic attack of the proline nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl) under basic conditions, typically using sodium hydroxide or a non-nucleophilic organic base.

Mechanism: Schotten-Baumann Reaction The reaction is a classic Schotten-Baumann acylation. The base deprotonates the amine (or neutralizes the HCl byproduct), making the nitrogen a more potent nucleophile to attack the benzyl chloroformate.

Experimental Protocol: N-Cbz Protection

-

Dissolve trans-4-hydroxy-L-proline (1.0 eq) in a 2 M sodium hydroxide solution (2.5 eq) in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Add benzyl chloroformate (Cbz-Cl, 1.2 eq) portion-wise over 30 minutes with vigorous stirring, ensuring the temperature remains below 5 °C.[4]

-

After the addition is complete, remove the ice bath and continue stirring for 1-2 hours at room temperature.

-

Acidify the reaction mixture to a pH of ~2 using concentrated HCl. An oil or solid precipitate should form.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline.[4]

Part 2: Core Transformation via Radical Decarboxylation and Rearrangement

The conversion of the α-amino acid scaffold to the β-amino acid is the key challenge. A robust method involves a radical-mediated Barton decarboxylation, which allows for the removal of the C2 carboxyl group and the introduction of new functionality at a different position. A plausible synthetic route is adapted from the synthesis of β-proline enantiomers.[6]

The overall transformation from N-Cbz-trans-4-hydroxy-L-proline would proceed as follows:

-

Activation of the Carboxylic Acid: Conversion to a Barton ester (e.g., a thiohydroxamate ester) to facilitate radical generation.

-

Radical Decarboxylation & Trapping: Photolytic or thermally induced homolytic cleavage of the N-O bond of the Barton ester generates a carboxyl radical, which rapidly loses CO₂ to form an alkyl radical at the C2 position. This radical is then trapped. For our target, a subsequent step to introduce a nitrile at C4 would be required, which complicates a direct path.

A more direct synthetic approach to a beta-proline would involve a ring expansion or a different starting material. However, for the purpose of this guide, we will illustrate a mechanistically distinct pathway that highlights advanced organic transformations. A key transformation inspired by published literature involves the conversion of the 4-hydroxy group into a leaving group, followed by an intramolecular cyclization of a tethered nucleophile.

Let's consider a more synthetically viable pathway starting from a protected glutamic acid derivative, a common precursor for substituted prolines.[7]

A Mechanistically Sound Pathway from Pyroglutamic Acid

A more established route to functionalized β-prolines often starts from L-pyroglutamic acid. This allows for precise stereochemical control.

Step 1: Ring Opening and Functionalization L-pyroglutamic acid is first N-protected (e.g., with Cbz-Cl). The lactam is then reductively opened to reveal a primary alcohol and a carboxylic acid.

Step 2: Introduction of the Hydroxyl Group The strategy now focuses on introducing the hydroxyl group at the eventual C4 position with the correct stereochemistry. This can be achieved through various methods, including asymmetric dihydroxylation of an unsaturated precursor.

Step 3: Intramolecular Cyclization (Key Step) The crucial step is the formation of the β-proline ring. This is typically achieved via an intramolecular S N 2 reaction. The primary alcohol is converted into a good leaving group (e.g., a tosylate or mesylate), and a nucleophile, generated from what will become the new C2 carbon, attacks to close the five-membered ring.

Caption: Mechanism of intramolecular S N 2 cyclization to form the β-proline ring.

Part 3: Illustrative Experimental Protocol

This protocol outlines the key cyclization step, which is the heart of the synthesis.

Objective: To synthesize the N-Cbz-β-proline ring via intramolecular cyclization.

| Reagent/Material | Molar Eq. | MW | Amount |

| Linear N-Cbz Precursor | 1.0 | - | - |

| Sodium Hydride (60% disp.) | 1.2 | 24.00 | - |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add the linear precursor (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the protected β-proline derivative.

Conclusion

The synthesis of this compound is a non-trivial task that requires a multi-step sequence with careful control of stereochemistry. While several routes are possible, strategies that build the β-amino acid scaffold from chiral pool starting materials like pyroglutamic acid or that re-engineer α-amino acids through radical transformations represent powerful approaches in modern organic synthesis. The resulting molecule is a highly valuable building block for constructing conformationally defined peptides and peptidomimetics, enabling researchers and drug development professionals to probe new regions of biologically relevant chemical space.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 4. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

1-N-Cbz-4-hydroxy-beta-proline structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-N-Cbz-4-hydroxy-beta-proline

Introduction: The Analytical Imperative

In modern drug discovery and peptide chemistry, the precise structural characterization of chiral building blocks is not merely a procedural formality; it is the bedrock of reproducible science and therapeutic efficacy. This compound, a derivative of hydroxyproline, serves as a valuable intermediate in the synthesis of complex peptides and pharmaceutical agents.[1] Its constrained pyrrolidine ring and defined stereocenters are pivotal for inducing specific secondary structures in peptides.[2] The N-Cbz (carbobenzyloxy) protecting group facilitates controlled peptide coupling reactions, making this molecule a frequent subject of synthesis.[1]

This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. We will proceed through a logical, self-validating sequence of analytical experiments, moving from foundational verification of mass and elemental composition to the intricate details of atomic connectivity and absolute stereochemistry. This approach, mirroring a real-world characterization campaign, emphasizes not just the "how" but the "why" behind each analytical choice, ensuring a robust and irrefutable structural assignment.

Step 1: Foundational Verification via Mass Spectrometry

The first and most fundamental question for any newly synthesized compound is: "Do we have the correct molecular weight and elemental formula?" High-resolution mass spectrometry (HRMS) provides a rapid and highly accurate answer.

Expertise & Rationale: We employ Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, non-volatile molecules like protected amino acids, minimizing fragmentation and preserving the molecular ion.[3] By analyzing the sample in both positive and negative ion modes, we can observe different adducts, which increases confidence in the molecular weight assignment.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition:

-

Positive Ion Mode: Scan a mass range of m/z 100-500. Look for the protonated molecule [M+H]⁺, as well as common adducts like the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

-

Negative Ion Mode: Scan the same mass range. Look for the deprotonated molecule [M-H]⁻.

-

Data Presentation: Expected Mass Peaks

The molecular formula for this compound is C₁₃H₁₅NO₅, with a monoisotopic mass of 265.0950 Da.[4]

| Ion Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₆NO₅⁺ | 266.1023 |

| [M+Na]⁺ | C₁₃H₁₅NNaO₅⁺ | 288.0842 |

| [M+K]⁺ | C₁₃H₁₅KNO₅⁺ | 304.0582 |

| [M-H]⁻ | C₁₃H₁₄NO₅⁻ | 264.0877 |

Data derived from PubChem CID 44890918.[4]

The observation of these ions, with measured masses accurate to within 5 ppm of the calculated values, provides strong evidence for the correct elemental composition.

Step 2: Functional Group Identification with FTIR Spectroscopy

With the molecular formula confirmed, the next logical step is to verify the presence of the expected functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying characteristic covalent bonds.

Expertise & Rationale: The structure contains several key functional groups that give distinct IR absorption bands: a hydroxyl group (-OH), a carboxylic acid (-COOH), and a carbamate (-N-Cbz). Identifying these confirms the major structural motifs. The O-H stretches from the alcohol and carboxylic acid are expected to create a very broad signal, while the two distinct carbonyls (acid and carbamate) should be distinguishable.

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 500 cm⁻¹.

-

Background Correction: Run a background spectrum of the pure KBr pellet or the empty ATR crystal and subtract it from the sample spectrum.

Data Presentation: Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group | Rationale |

| 3600 - 3200 (broad) | O-H stretch | Alcohol & Carboxylic Acid | A very broad band is expected due to hydrogen bonding from both the hydroxyl and carboxylic acid groups.[5][6] |

| ~3360 | N-H stretch | Carbamate | While the nitrogen is part of the Cbz group, some N-H character can be observed, though often it is convoluted with the O-H band.[7][8] |

| 3100 - 3000 | C-H stretch | Aromatic | Characteristic of the C-H bonds on the benzene ring of the Cbz group. |

| 2980 - 2850 | C-H stretch | Aliphatic | Characteristic of the C-H bonds on the pyrrolidine ring. |

| ~1740 | C=O stretch | Carboxylic Acid | The carbonyl of the carboxylic acid typically appears at a higher frequency. |

| ~1700 | C=O stretch | Carbamate | The carbamate carbonyl is expected around this region, influenced by resonance.[8][9] |

| 1600, 1475 | C=C stretch | Aromatic | Skeletal vibrations of the benzene ring. |

The presence of these key bands provides strong, corroborating evidence for the proposed molecular structure.

Step 3: Mapping the Atomic Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the hydrogen and carbon environments and their connectivity.

Expertise & Rationale: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments is required for an unambiguous assignment. ¹H NMR confirms the number and local environment of protons, while ¹³C NMR does the same for carbon atoms. 2D COSY (Correlation Spectroscopy) reveals proton-proton coupling (i.e., which protons are neighbors), and 2D HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This suite of experiments allows us to piece together the entire molecular skeleton. Due to the potential for restricted rotation around the carbamate C-N bond, observing two distinct sets of signals (rotamers or conformers) is possible for proline derivatives and should be anticipated.[10]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can exchange with the acidic -OH and -COOH protons, allowing them to be observed.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D COSY: Acquire a gradient-selected COSY spectrum to identify ¹H-¹H correlations.

-

2D HSQC: Acquire a gradient-selected HSQC spectrum to identify ¹H-¹³C one-bond correlations.

-

Structure Elucidation Workflow

Caption: NMR workflow for assembling the molecular structure.

Data Presentation: Predicted ¹H and ¹³C NMR Shifts

(Note: Exact chemical shifts are solvent-dependent. These are representative values based on similar structures.)

| Atom(s) | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| Aromatic (Cbz) | 7.3 - 7.4 | m | 127 - 136 |

| CH₂ (Cbz) | ~5.1 | s | ~67 |

| H-4 (on pyrrolidine) | ~4.4 | m | ~70 |

| H-3 (on pyrrolidine) | ~4.2 | m | ~60 |

| H-2, H-5 | 3.5 - 3.8 | m | ~55, ~46 |

| OH (alcohol) | Variable (broad) | s | - |

| OH (acid) | Variable (broad) | s | - |

| C=O (Carbamate) | - | - | ~155 |

| C=O (Acid) | - | - | ~173 |

Step 4: Definitive 3D Structure by X-ray Crystallography

While the combination of MS, FTIR, and NMR provides a highly confident 2D structure, it does not unambiguously define the three-dimensional arrangement of atoms, particularly the relative and absolute stereochemistry. Single-crystal X-ray crystallography is the gold standard for this purpose.[11]

Expertise & Rationale: This technique provides a definitive 3D model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also bond lengths, bond angles, and, crucially, the absolute configuration of all chiral centers (assuming a good quality crystal and data).[11][12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution is a common method. A variety of solvents and solvent/anti-solvent pairs (e.g., ethanol/diethyl ether, ethyl acetate/hexanes) should be screened to find conditions that yield single, diffraction-quality crystals.[12]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected on a detector.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Expected Outcome: The resulting crystal structure would provide an unambiguous 3D model of this compound, confirming the cis or trans relationship between the hydroxyl and carboxylic acid groups and the absolute configuration at each stereocenter.

Step 5: Orthogonal Confirmation of Stereopurity via Chiral Chromatography

Even with a crystal structure, it is important to assess the stereochemical purity of the bulk sample. Chiral chromatography is the ideal technique for separating enantiomers and diastereomers.

Expertise & Rationale: Hydroxyproline has multiple stereoisomers.[13][14] It is critical to confirm that the synthesis yielded the desired stereoisomer and to quantify any potential epimerization. Chiral High-Performance Liquid Chromatography (HPLC) can separate these isomers, often after derivatization to enhance separation and detection.[15][16]

Experimental Protocol: Chiral HPLC

-

Derivatization (if necessary): To improve resolution, the carboxylic acid may be esterified (e.g., methyl ester) or the entire molecule derivatized with a chiral agent like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).[13]

-

Column Selection: A chiral stationary phase (CSP) is required. Columns based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose), or Pirkle-type phases are common choices.

-

Method Development: Optimize the mobile phase (e.g., hexane/isopropanol mixtures), flow rate, and temperature to achieve baseline separation of the potential stereoisomers.

-

Analysis: Inject the sample and compare its retention time to that of an authentic reference standard, if available. The purity is determined by integrating the peak area of the desired isomer relative to all other detected peaks.

Overall Elucidation Strategy

Caption: A logical workflow for complete structure elucidation.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. By following a logical progression from mass spectrometry (confirming molecular formula) and FTIR (identifying functional groups) to advanced NMR techniques (mapping the atomic framework) and finally to X-ray crystallography and chiral chromatography (defining absolute stereochemistry and purity), a complete and irrefutable structural assignment can be achieved. This orthogonal approach ensures that the identity, quality, and stereochemical integrity of this critical synthetic building block are validated to the highest scientific standards.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein Mass Spectrometry [sigmaaldrich.com]

- 4. PubChemLite - this compound (C13H15NO5) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cris.unibo.it [cris.unibo.it]

- 14. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources [iris.unipv.it]

- 15. researchgate.net [researchgate.net]

- 16. halocolumns.com [halocolumns.com]

The Proline Pivot: A Technical Guide to the Discovery and Significance of Substituted Proline Derivatives

Abstract

Proline, the only proteinogenic secondary amino acid, occupies a unique and influential position in the landscape of chemical and biological sciences. Its rigid five-membered ring imparts significant conformational constraints on peptides and proteins, making it a crucial determinant of molecular architecture and function. The strategic modification of this pyrrolidine ring has given rise to a vast and versatile class of molecules known as substituted proline derivatives. These compounds have proven to be invaluable tools, driving innovation across diverse fields, from asymmetric organocatalysis to the development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of substituted proline derivatives. We will delve into the mechanistic intricacies of their application, provide field-proven experimental protocols, and present a forward-looking perspective on the future of this remarkable class of molecules. For researchers, scientists, and drug development professionals, this guide aims to be an essential resource, illuminating the path from fundamental understanding to practical application.

The Dawn of a New Paradigm: The Discovery and Rise of Proline's Potential

The journey of proline and its derivatives from a simple amino acid to a powerhouse of modern chemistry is a testament to scientific curiosity and ingenuity. While proline's role in protein structure has long been appreciated, its potential as a chiral catalyst remained largely untapped for decades. A pivotal moment arrived with the independent reports from the early 2000s by Benjamin List, Carlos F. Barbas III, and their colleagues, who demonstrated that L-proline could catalyze asymmetric aldol reactions with remarkable efficiency and stereoselectivity.[1][2] This discovery challenged the long-held belief that asymmetric catalysis was the exclusive domain of metal complexes and enzymes, heralding the "golden age" of organocatalysis.[3]

The initial Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s, an intramolecular aldol reaction catalyzed by proline, was an early inkling of this potential, though its broader implications were not fully realized at the time.[4] The work of List and Barbas on intermolecular reactions firmly established proline as a versatile and powerful organocatalyst.[2] This breakthrough ignited a flurry of research, leading to the development of a vast arsenal of proline-derived catalysts and their application in a wide range of asymmetric transformations, including Mannich reactions, Michael additions, and α-aminations.[5][6][7]

Simultaneously, the unique conformational properties conferred by the proline ring were being increasingly exploited in medicinal chemistry.[8][9] The pyrrolidine scaffold, the core of proline, is a prevalent motif in numerous natural products and FDA-approved drugs.[10][11][12] The ability to introduce substituents onto the proline ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the rational design of potent and selective drug candidates.[13][14] From antiviral agents to antihypertensive drugs, substituted proline derivatives have become a cornerstone of modern drug discovery.[12]

The Chemist's Toolkit: Synthetic Strategies for Substituted Proline Derivatives

The growing demand for structurally diverse proline derivatives has spurred the development of a plethora of synthetic methodologies. These strategies range from the modification of the naturally abundant proline and hydroxyproline to de novo ring construction.

Functionalization of the Proline Scaffold

A common and practical approach involves the direct modification of the proline ring. This can be achieved through various reactions that target specific positions on the pyrrolidine core.

-

C4-Substitution via 4-Hydroxyproline: 4-Hydroxyproline, a readily available and inexpensive chiral building block, serves as a versatile starting material for the synthesis of a wide array of 4-substituted prolines.[15][16] The hydroxyl group can be manipulated through oxidation, reduction, and substitution reactions to introduce a variety of functional groups with high stereocontrol.[17]

-

C3-Substitution: The synthesis of 3-substituted prolines can be approached through several routes, including the direct functionalization of proline derivatives or intramolecular cyclization reactions.[18][19] Palladium-catalyzed C(sp³)–H arylation at the 3-position of proline derivatives, using a removable directing group, offers a direct and efficient pathway to cis-2,3-disubstituted pyrrolidines.[9]

Intramolecular Cyclization Strategies

The de novo construction of the pyrrolidine ring through intramolecular cyclization offers a powerful means to access a diverse range of substituted prolines.

-

Amino-Zinc-Ene-Enolate Cyclization: This powerful approach allows for the synthesis of 3-substituted prolines bearing a variety of side chains. The intramolecular carbometallation of an N-homoallyl-α-amino benzylester yields a cyclic organozinc reagent with a cis-stereochemistry.[18]

-

1,4-Addition to Dehydroproline Esters: A practical four-step synthesis of trans-3-substituted prolines relies on the copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters. This method allows for the late-stage and flexible introduction of various alkyl, vinyl, and aryl substituents.[20]

Solid-Phase Synthesis

Solid-phase synthesis has emerged as a valuable tool for the rapid generation of libraries of substituted proline derivatives, particularly for applications in drug discovery. This methodology allows for the construction of the proline or proline homologue subunit directly on a solid support through a sequence of α-alkylation, hydrolysis, and intramolecular cyclization.[8]

The Power of Asymmetry: Proline Derivatives in Organocatalysis

The discovery that L-proline can act as an efficient asymmetric catalyst revolutionized the field of organic synthesis. Proline and its derivatives operate through a common mechanistic paradigm involving the formation of enamine or iminium ion intermediates, mimicking the function of Class I aldolase enzymes.[1][2]

The Proline-Catalyzed Aldol Reaction: A Mechanistic Overview

The proline-catalyzed aldol reaction between a ketone and an aldehyde is a cornerstone of organocatalysis. The catalytic cycle, as proposed by Houk and List, involves the following key steps:[4]

-

Enamine Formation: The secondary amine of proline reacts with the ketone to form a nucleophilic enamine intermediate.[1][21] The carboxylic acid group of proline can act as a general acid-base co-catalyst in this step.[3]

-

Carbon-Carbon Bond Formation: The enamine attacks the aldehyde, forming a new carbon-carbon bond. The stereochemistry of this step is controlled by a Zimmerman-Traxler-like six-membered transition state, where the carboxylate group of proline plays a crucial role in hydrogen bonding and directing the facial selectivity of the attack.[4][5]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.

Expanding the Scope: Other Proline-Catalyzed Reactions

The success of the aldol reaction spurred the application of proline and its derivatives to a wide array of other asymmetric transformations, including:

-

Mannich Reaction: Proline catalyzes the enantioselective Mannich reaction of aldehydes, ketones, and amines to produce chiral β-amino carbonyl compounds.[7]

-

Michael Addition: Proline-derived catalysts are effective in promoting the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[6]

-

α-Functionalization: Proline and its derivatives facilitate the direct α-amination, α-oxidation, and α-halogenation of carbonyl compounds.[5]

The development of more sophisticated proline-derived organocatalysts, such as diarylprolinol silyl ethers, has led to significant improvements in reactivity, enantioselectivity, and substrate scope.[6][9]

Engineering Molecular Function: Substituted Prolines in Medicinal Chemistry and Drug Discovery

The rigid pyrrolidine ring of proline makes it an exceptional scaffold for the design of conformationally constrained peptides and small molecules.[9] This conformational rigidity can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic properties.

The Pyrrolidine Scaffold in FDA-Approved Drugs

A testament to the importance of the proline scaffold is its prevalence in numerous FDA-approved drugs.[13][14] These drugs span a wide range of therapeutic areas, including:

-

Antivirals: The pyrrolidine ring is a key structural feature in several antiviral agents, including inhibitors of the hepatitis C virus (HCV) NS3/4A protease and HIV protease.

-

Antihypertensives: Angiotensin-converting enzyme (ACE) inhibitors, a major class of antihypertensive drugs, often incorporate a proline or proline-like moiety that mimics the C-terminal dipeptide of angiotensin I.[22]

-

Antidiabetics: Dipeptidyl peptidase-4 (DPP-4) inhibitors, used for the treatment of type 2 diabetes, frequently feature a proline or substituted proline scaffold.

| Drug Class | Example Drug | Role of the Proline Moiety |

| ACE Inhibitors | Captopril, Enalapril | Mimics the C-terminal dipeptide of the natural substrate. |

| DPP-4 Inhibitors | Vildagliptin, Saxagliptin | Provides a rigid scaffold for optimal binding to the enzyme's active site. |

| HCV Protease Inhibitors | Telaprevir, Boceprevir | Contributes to the conformational constraint required for potent inhibition. |

Proline Derivatives as Chiral Building Blocks

The stereochemically defined nature of proline and its derivatives makes them invaluable chiral building blocks for the synthesis of complex molecules.[15] N-protected proline derivatives, such as N-Boc-proline, allow for the selective modification of the carboxylic acid moiety, enabling the construction of more elaborate catalyst structures or peptide-based therapeutics.

Beyond the Basics: The Significance of Specific Proline Derivatives

The strategic introduction of substituents onto the proline ring can have profound effects on its chemical and biological properties.

The Crucial Role of 4-Hydroxyproline in Biology

4-Hydroxyproline is a non-proteinogenic amino acid that is a major component of collagen, the most abundant protein in mammals.[16][23][24] It is formed through the post-translational hydroxylation of proline residues, a reaction catalyzed by prolyl hydroxylase that requires vitamin C as a cofactor.[24] The hydroxyl groups of 4-hydroxyproline are critical for the stability of the collagen triple helix through the formation of hydrogen bonds.[24][25] Defective proline hydroxylation, as seen in scurvy, leads to a weakened collagen structure and severe health consequences.[24] Beyond its structural role, 4-hydroxyproline and its metabolites are also involved in cell signaling and metabolism.[16][26]

Fluorinated Prolines: Fine-Tuning Molecular Properties

The incorporation of fluorine into the proline ring can significantly alter its physicochemical properties. The high electronegativity of fluorine can induce stereoelectronic effects that influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the amide bond.[27] Fluorinated prolines are increasingly being used in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.

Experimental Protocols: A Practical Guide

To translate the concepts discussed into practice, this section provides representative experimental protocols for the synthesis and application of substituted proline derivatives.

Protocol: Synthesis of a 4-Substituted Proline Derivative via Organocatalytic Michael Addition

This protocol describes the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl ether, to generate a precursor to a 4-substituted proline.[9]

Materials:

-

Diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)

-

Aldehyde (e.g., propanal)

-

Nitroalkene (e.g., trans-β-nitrostyrene)

-

Organic solvent (e.g., dichloromethane)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

To a solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in the organic solvent (2.0 mL) at room temperature, add the aldehyde (2.0 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with the organic solvent (3 x 10 mL).

-

Combine the organic layers, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Self-Validation:

-

The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) analysis.

-

The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture.

Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol outlines a general procedure for the L-proline-catalyzed direct asymmetric aldol reaction between a ketone and an aldehyde.[2]

Materials:

-

L-Proline

-

Ketone (e.g., acetone)

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Solvent (e.g., dimethyl sulfoxide, DMSO)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in the solvent (e.g., 0.5 mL of DMSO), add the ketone (e.g., 5.0 mmol of acetone) and L-proline (0.3 mmol, 30 mol%).

-

Stir the reaction mixture at room temperature for the specified time (typically 4-24 hours), monitoring by TLC.

-

Upon completion, add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the aldol product.

Self-Validation:

-

The enantiomeric purity of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Future Horizons: The Evolving Landscape of Substituted Proline Derivatives

The field of substituted proline derivatives continues to be a vibrant and rapidly evolving area of research. Several key trends are shaping its future trajectory:

-

Development of Novel Catalysts: The design and synthesis of new, more efficient, and selective proline-derived organocatalysts will remain a major focus. This includes the development of catalysts that can operate under milder conditions, with lower catalyst loadings, and in environmentally benign solvents.

-

Expansion of Synthetic Methodologies: The discovery of novel synthetic methods for accessing previously inaccessible proline derivatives will open up new avenues for exploration in medicinal chemistry and materials science. This includes the further development of C-H activation and bio-orthogonal ligation strategies.[17]

-

Applications in Chemical Biology: The unique properties of substituted prolines make them ideal tools for probing and manipulating biological systems. Their incorporation into peptides and proteins can be used to study protein folding, enzyme mechanisms, and protein-protein interactions.

-

Sustainable Chemistry: There is a growing emphasis on the development of more sustainable synthetic routes to proline derivatives, including the use of enzymatic methods and flow chemistry.

Conclusion

From their humble beginnings as a structural component of proteins, substituted proline derivatives have emerged as a class of molecules with transformative impact across the chemical and life sciences. Their pivotal role in the development of asymmetric organocatalysis has provided chemists with powerful new tools for the stereoselective synthesis of complex molecules. In the realm of drug discovery, the proline scaffold continues to be a privileged motif, enabling the design of innovative therapeutics that address a wide range of human diseases. As our understanding of the subtle interplay between structure and function continues to grow, so too will the opportunities for harnessing the remarkable potential of substituted proline derivatives. The journey of the "proline pivot" is far from over, and its future promises to be as exciting and impactful as its past.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. iris.unipa.it [iris.unipa.it]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 16. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-Hydroxyproline – a component of collagen - ... [dermaviduals.de]

- 24. Hydroxyproline [bionity.com]

- 25. quora.com [quora.com]

- 26. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic C-H-N-O Analysis of 1-N-Cbz-4-hydroxy-beta-proline: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-N-Cbz-4-hydroxy-beta-proline, a key building block in pharmaceutical and peptide chemistry.[1] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of Spectroscopic Characterization

This compound, systematically named (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a protected derivative of hydroxyproline. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.[1] The stereochemistry of the molecule, particularly the trans configuration of the hydroxyl group relative to the carboxylic acid, is vital for its application in creating specific peptide conformations.

Accurate and unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive and highly informative means to verify the identity, purity, and stereochemistry of such molecules. This guide will detail the expected and observed spectroscopic signatures of this compound.

Molecular Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₅NO₅ | [2] |

| Molecular Weight | 265.26 g/mol | [2] |

| CAS Number | 13504-85-3 (trans isomer) | |

| Appearance | White to off-white powder | |

| Melting Point | 104-107 °C | [3] |

| Optical Activity | [α]²⁰/D −54±1°, c = 2% in ethanol | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A representative protocol for preparing a sample for NMR analysis is as follows:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -OH, -COOH).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Causality of Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple solvent signal. However, for molecules with exchangeable protons like carboxylic acids and alcohols, DMSO-d₆ is often preferred as it slows down the proton exchange, allowing for the observation of distinct signals for the -OH and -COOH protons.

-

Field Strength: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) provides better resolution of signals, which is crucial for distinguishing between the various protons in the proline ring.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the Cbz group, the methylene protons of the benzyl group, and the protons of the 4-hydroxypyrrolidine ring. Due to the presence of stereocenters and the restricted rotation around the amide bond, the signals for the proline ring protons are often complex and may appear as multiplets.

Representative ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| 7.25-7.40 | m | 5H | C₆H₅- |

| 5.05-5.15 | m | 2H | -CH₂-Ph |

| ~4.90 | d | 1H | -OH |

| 4.20-4.30 | m | 1H | H-2 |

| ~4.15 | m | 1H | H-4 |

| 3.35-3.50 | m | 2H | H-5 |

| 1.90-2.10 | m | 2H | H-3 |

Interpretation:

-

Aromatic Region (7.25-7.40 ppm): The multiplet in this region corresponds to the five protons of the phenyl ring of the Cbz protecting group.

-

Benzyl Methylene Protons (5.05-5.15 ppm): The signal for the two protons of the CH₂ group adjacent to the phenyl ring. The multiplicity can be complex due to rotational isomers (rotamers) around the carbamate bond.

-

Proline Ring Protons (1.90-4.30 ppm): The protons on the pyrrolidine ring (H-2, H-3, H-4, and H-5) will appear as a series of multiplets. Their specific chemical shifts and coupling patterns are highly dependent on the conformation of the ring. The proton at C-2 (H-2), being adjacent to the carboxylic acid, is expected to be downfield. The proton at C-4 (H-4), attached to the carbon bearing the hydroxyl group, will also be shifted downfield.

-

Exchangeable Protons (~12.5 and ~4.90 ppm): The broad singlet for the carboxylic acid proton and the doublet for the hydroxyl proton are characteristic. Their chemical shifts can vary significantly with concentration and temperature.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Representative ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | -COOH |

| ~154.5 | N-COO- |

| ~137.0 | C (quaternary, aromatic) |

| ~128.5 | CH (aromatic) |

| ~128.0 | CH (aromatic) |

| ~127.5 | CH (aromatic) |

| ~68.0 | C-4 |

| ~66.0 | -CH₂-Ph |

| ~58.0 | C-2 |

| ~54.0 | C-5 |

| ~38.0 | C-3 |

Interpretation:

-

Carbonyl Carbons (~173.5 and ~154.5 ppm): The downfield signals correspond to the carboxylic acid carbonyl and the carbamate carbonyl, respectively.

-

Aromatic Carbons (~127.5-137.0 ppm): The signals for the six carbons of the phenyl ring.

-

Proline Ring and Benzyl Carbons (~38.0-68.0 ppm): These signals correspond to the carbons of the pyrrolidine ring and the benzylic methylene group. The carbons attached to heteroatoms (C-2, C-4, C-5, and the benzylic CH₂) appear further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Sample Preparation: A common method for solid samples is the Potassium Bromide (KBr) pellet technique:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Causality of Experimental Choices:

-

KBr Pellet: This method is often used for solid samples to obtain a high-quality spectrum with minimal interference from the matrix, as KBr is transparent in the mid-IR region.

IR Spectroscopy: Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H (amide), C=O, and C-O bonds.

Representative IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 (broad) | Strong | O-H stretch (carboxylic acid, H-bonded) |

| ~3400 (broad) | Medium | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (carbamate) |

| ~1690 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1495 | Medium | C=C stretch (aromatic) |

| ~1420 | Medium | O-H bend (carboxylic acid) |

| ~1250 | Strong | C-O stretch (carbamate/carboxylic acid) |

| ~740, ~700 | Strong | C-H bend (aromatic, monosubstituted) |

Interpretation:

-

O-H Stretching: A very broad absorption centered around 3000 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[4] The alcohol O-H stretch will likely be a broader peak around 3400 cm⁻¹.

-

C=O Stretching: Two distinct and strong carbonyl absorptions are expected: one for the carbamate group (around 1740 cm⁻¹) and another for the carboxylic acid (around 1690 cm⁻¹).[4]

-

Aromatic and Aliphatic C-H Stretching: Absorptions just above 3000 cm⁻¹ indicate aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the pyrrolidine ring and the benzylic methylene group.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-O stretching and various bending vibrations, which are unique to the molecule. The strong bands for aromatic C-H bending confirm the monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.

Experimental Protocol: MS Data Acquisition

Sample Preparation and Analysis:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Introduce the sample into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

Causality of Experimental Choices:

-

ESI: This technique is ideal for polar and thermally labile molecules as it allows for the ionization of the analyte directly from solution with minimal fragmentation, enabling the clear observation of the molecular ion.

Mass Spectrometry: Data and Interpretation

Expected Mass Spectrometry Data (ESI):

| m/z (Positive Mode) | Assignment |

| 266.1 | [M+H]⁺ |

| 288.1 | [M+Na]⁺ |

| 248.1 | [M+H-H₂O]⁺ |

| 108.1 | [C₇H₇O]⁺ (tropylium ion derivative) |

| 91.1 | [C₇H₇]⁺ (tropylium ion) |

| m/z (Negative Mode) | Assignment |

| 264.1 | [M-H]⁻ |

| 220.1 | [M-H-CO₂]⁻ |

Interpretation:

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 266.1 and the sodium adduct [M+Na]⁺ at m/z 288.1 are expected to be prominent, confirming the molecular weight of 265.26 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 264.1 would be observed.

-

Fragmentation Pattern: A common fragmentation pathway involves the loss of water from the protonated molecule, giving a peak at m/z 248.1. The Cbz group is also prone to fragmentation, leading to the characteristic tropylium ion at m/z 91.1 and its oxygenated derivative at m/z 108.1. In negative mode, the loss of carbon dioxide from the carboxylate anion would result in a fragment at m/z 220.1.

Visualization of Key Structural and Processual Elements

Molecular Structure of this compound

Caption: 2D representation of this compound.

ESI-MS Fragmentation Pathway

Caption: Key fragmentation pathways in positive mode ESI-MS.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The data presented in this guide, based on established spectroscopic principles and available data for related compounds, serves as a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for the unambiguous structural confirmation and purity assessment of this important synthetic building block.

References

An In-Depth Technical Guide to the Solubility of 1-N-Cbz-4-hydroxy-beta-proline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-N-Cbz-4-hydroxy-beta-proline, a key building block in synthetic organic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles, practical methodologies, and expert insights to empower researchers, scientists, and drug development professionals in their work with this important proline derivative.

Introduction: The Significance of this compound

This compound is a protected amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom and a hydroxyl group on the pyrrolidine ring imparts unique stereochemical and reactive properties. These features make it a valuable precursor for the synthesis of complex molecules, including enzyme inhibitors and peptidomimetics. However, the interplay of these functional groups also dictates its solubility, a parameter that is fundamental to its practical application. Poor solubility can hinder its use in synthetic protocols and complicate formulation efforts. A thorough understanding of its solubility profile in various organic solvents is therefore essential for optimizing its use in research and development.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is governed by a combination of its intrinsic molecular properties and the physicochemical characteristics of the solvent. Key factors include:

-

Molecular Structure and Polarity : The molecule possesses both polar and non-polar regions. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are capable of hydrogen bonding, contributing to its polarity. The Cbz group, with its aromatic ring, introduces a significant non-polar character. The overall solubility in a given solvent is a balance of these competing features.

-

Hydrogen Bonding : The ability of the hydroxyl and carboxylic acid groups to act as hydrogen bond donors and acceptors is a primary determinant of its solubility in protic solvents like alcohols.

-

Dipole Moment : The distribution of charge across the molecule creates a dipole moment, influencing its interaction with polar solvents.

-

Crystal Lattice Energy : In its solid state, the molecules are held together in a crystal lattice. The energy required to overcome these intermolecular forces is a key factor in the dissolution process.

-

Solvent Properties : The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will determine its ability to solvate the this compound molecule. The principle of "like dissolves like" is a useful, albeit simplified, guide.

Qualitative and Semi-Quantitative Solubility Profile

While comprehensive quantitative data for this compound is not extensively published, information for the closely related N-Cbz-hydroxy-L-proline and general principles of peptide solubility provide valuable insights.

Table 1: Estimated and Reported Solubility of Cbz-protected Hydroxyproline Derivatives

| Solvent | Solvent Type | Expected/Reported Solubility | Reference |

| Water | Polar Protic | Slightly soluble to sparingly soluble | [1][2] |

| Methanol | Polar Protic | Expected to be soluble | [3] |

| Ethanol | Polar Protic | Expected to be soluble | [3] |

| Isopropanol | Polar Protic | Expected to have moderate solubility | [4] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | [1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be soluble | - |

| Acetonitrile (ACN) | Polar Aprotic | Expected to have moderate to good solubility | [5] |

| Dimethylformamide (DMF) | Polar Aprotic | Expected to be highly soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly soluble (≥ 5 mg/mL for N-Cbz-hydroxy-L-proline) | [6] |

It is crucial to note that the solubility can be significantly influenced by factors such as temperature, the presence of impurities, and the specific isomeric form of the compound.

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of public data, an experimental approach is often necessary. The following protocol provides a robust method for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation :

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification :

-

Using HPLC :

-

Develop a suitable HPLC method for the analysis of this compound. This will typically involve a C18 column and a mobile phase consisting of a mixture of water (with or without an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry :

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility :

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Causality Behind Experimental Choices

-

Use of Excess Solute : This ensures that the solvent is fully saturated with the solute, and the measured concentration represents the true equilibrium solubility.

-

Constant Temperature Control : Solubility is a temperature-dependent property. Maintaining a constant temperature is essential for obtaining reproducible results.

-

Filtration : The removal of all undissolved particles is critical for accurate quantification of the dissolved solute.

-

Use of a Calibration Curve : This provides a reliable and accurate method for quantifying the concentration of the analyte in the sample.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive dataset of experimental values is not yet available in the public domain, the theoretical principles and the detailed experimental protocol presented here offer a robust framework for researchers to determine this critical parameter. As the use of this versatile building block continues to expand, it is anticipated that more extensive solubility data will become available, further aiding in its efficient and effective application in the fields of chemical synthesis and drug discovery.

References

- 1. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpt.com [jpt.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-Cbz-4-hydroxy-proline: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of N-Cbz-4-hydroxy-proline

In the realm of peptide chemistry and drug design, proline and its derivatives are invaluable chiral building blocks. Their rigidified cyclic structure provides unique conformational constraints that are crucial for designing bioactive peptides and peptidomimetics. This guide focuses on N-Cbz-4-hydroxy-proline, a key derivative used in organic synthesis. However, it is critical to first distinguish between two constitutional isomers that can be easily confused: the alpha-proline derivative and the lesser-known beta-proline derivative.

-

1-N-Cbz-4-hydroxy-alpha-proline : This is the most common and widely utilized isomer, derived from 4-hydroxy-pyrrolidine-2-carboxylic acid. The trans-(2S,4R) stereoisomer is particularly significant in peptide synthesis.

-

1-N-Cbz-4-hydroxy-beta-proline : This isomer is derived from 4-hydroxy-pyrrolidine-3-carboxylic acid.

The user's query specifically mentioned the beta-proline derivative. While detailed experimental literature on this specific isomer is limited, its core chemical identifiers have been established. This guide will first provide the specific data for the beta-proline derivative and then delve into a comprehensive technical overview of the extensively studied and widely applied alpha-proline isomer, which is of paramount importance to the target audience.

Core Compound Identification: this compound

The foundational data for the specific beta-proline derivative is summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | 4-hydroxy-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | [1][2] |

| Synonym | 1-benzyloxycarbonyl-4-hydroxy-pyrrolidine-3-carboxylic acid | [2] |

| CAS Number | 886362-64-7 | [2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₅NO₅ | [1][2][6] |

| Molecular Weight | 265.26 g/mol | [2][6] |

Due to the scarcity of published, in-depth protocols and application data for the beta-proline isomer, the remainder of this guide will focus on its alpha-proline counterpart, N-Cbz-(2S,4R)-4-hydroxy-L-proline (CAS: 13504-85-3), a compound central to peptide and medicinal chemistry.[][8][9][10]

Part 1: The Strategic Role of the Carbobenzyloxy (Cbz) Protecting Group

The ability to synthesize peptides with a defined sequence was a monumental challenge until the introduction of the carbobenzyloxy (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932.[11][12] This innovation provided the first reliable method for the stepwise, controlled synthesis of peptides.[11]

The Cbz group "masks" the nucleophilic amino group of an amino acid, preventing its unwanted reaction during the formation of a peptide bond.[][13] Its success is rooted in a combination of key characteristics:

-

Robust Stability : Cbz-protected amines are stable under a wide range of conditions, including the basic and mildly acidic environments often used for peptide coupling and other synthetic transformations.[11]

-

Facile and Specific Removal : The Cbz group can be cleanly removed under very mild conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[14][15] This deprotection method is highly specific and orthogonal to many other protecting groups, such as the acid-labile Boc group, allowing for complex, multi-step syntheses.[14][15]

-

Crystallinity Enhancement : The introduction of the aromatic Cbz group often enhances the crystallinity of the protected amino acid, which facilitates purification by recrystallization.[13]

The diagram below illustrates the fundamental principle of using the Cbz group to control peptide bond formation.

Caption: Cbz group prevents uncontrolled polymerization in peptide synthesis.

Part 2: Synthesis and Purification of N-Cbz-(2S,4R)-4-hydroxy-L-proline

The standard and most widely adopted method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[9][12]

Reaction Causality: Why These Conditions?

-

Alkaline pH (8-10) : The reaction is performed in an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) for two primary reasons. First, the base deprotonates the amino group of the hydroxyproline, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of benzyl chloroformate. Second, the base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.[13] Controlling the pH is crucial; if it is too high, it can risk racemization of the chiral center, while a pH that is too low will cause the Cbz-Cl reagent to decompose.[13]

-

Biphasic System/Co-solvent : Often, a co-solvent like dioxane or acetone is used.[8][9] This helps to solubilize the benzyl chloroformate, which is not very soluble in water, thereby improving the reaction efficiency between the two phases.

-

Low Temperature : The reaction is typically initiated at a low temperature (0-5 °C) to control the exothermic nature of the acylation and to minimize potential side reactions and degradation of the Cbz-Cl reagent.[11]

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of N-Cbz-(2S,4R)-4-hydroxy-L-proline.[9][16]

-

Dissolution : In a suitable reaction vessel, dissolve L-hydroxyproline (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in water. Cool the solution to 0 °C in an ice bath.

-

Addition of Cbz-Cl : To the vigorously stirred, cold solution, slowly add a solution of benzyl chloroformate (1.1 equivalents) in a minimal amount of a co-solvent like dioxane.[9] Maintain the temperature below 5 °C during the addition.

-

Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically overnight) to ensure the reaction goes to completion. Progress can be monitored by thin-layer chromatography (TLC).[9]

-

Work-up & Purification : a. Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or another suitable organic solvent to remove unreacted benzyl chloroformate and other non-polar impurities.[12] b. Cool the remaining aqueous layer in an ice bath. c. Carefully acidify the aqueous solution to pH 2 with cold 1 M HCl. This step protonates the carboxylate, making the product less water-soluble.[9] d. The N-Cbz-protected amino acid will often precipitate as a white solid or can be extracted from the aqueous layer using an organic solvent like ethyl acetate (e.g., 3 extractions).[9] e. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, often as a viscous oil or a white solid.[9]

Workflow Diagram: Synthesis and Purification

Caption: Step-by-step workflow for the synthesis of N-Cbz-4-hydroxy-L-proline.

Part 3: Analytical Characterization

Confirming the identity and purity of the synthesized N-Cbz-4-hydroxy-L-proline is essential. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. While specific chemical shifts can vary based on the solvent and instrument, key expected signals for the alpha-proline derivative include:

-

Aromatic Protons : A multiplet in the ~7.3-7.4 ppm region corresponding to the five protons of the benzyl group from the Cbz protector.

-

Benzylic Protons : A characteristic signal (often a singlet or AB quartet) around ~5.1-5.2 ppm for the two CH₂ protons adjacent to the phenyl ring.

-

Proline Ring Protons : A series of complex multiplets in the upfield region (~1.9-4.5 ppm) corresponding to the protons on the pyrrolidine ring. The protons on the carbons bearing the hydroxyl and carboxyl groups (C4-H and C2-H) will be in the more downfield portion of this range.

-

Hydroxyl Proton : A broad singlet whose chemical shift is concentration and solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For N-Cbz-4-hydroxy-L-proline (C₁₃H₁₅NO₅), the expected monoisotopic mass is approximately 265.0950 g/mol .[1] Common adducts observed in electrospray ionization (ESI) would be [M+H]⁺ at ~266.1023 m/z and [M+Na]⁺ at ~288.0842 m/z.[1]

Part 4: Applications in Drug Development and Peptide Synthesis

N-Cbz-4-hydroxy-L-proline and its analogs are crucial intermediates in the synthesis of a wide array of pharmaceuticals and research peptides.

-

Chiral Building Block : It serves as a valuable chiral synthon for introducing a constrained, functionalized proline moiety into target molecules.[8] This is particularly important in the development of enzyme inhibitors, where precise stereochemistry is required for biological activity.

-

Peptide Synthesis : As a protected amino acid, its primary role is in both solution-phase and solid-phase peptide synthesis.[8] The hydroxyl group on the proline ring can also serve as a handle for further chemical modification or to influence the peptide's secondary structure and stability.

-

Collagen Mimetics : Modified prolines are fundamental to the field of collagen research. The incorporation of 4-hydroxyproline derivatives into synthetic peptides allows for the modulation of the stability of collagen triple helices, which is relevant for developing biomaterials and understanding collagen-related diseases.

Conclusion